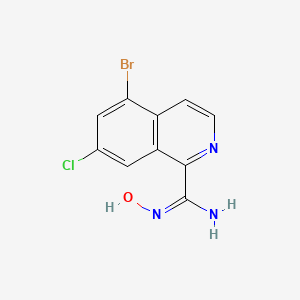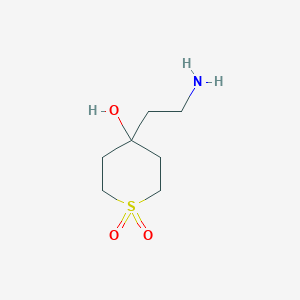
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an amino group and a methyl group, as well as a dimethylaminoethyl ketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors. For example, 4-methylpiperidine can be prepared by the hydrogenation of 4-methylpyridine.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For instance, 4-methylpiperidine can be reacted with ammonia or an amine to form 3-amino-4-methylpiperidine.
Formation of the Dimethylaminoethyl Ketone Moiety: This can be achieved through a reaction between a suitable ketone precursor and dimethylamine. For example, 2-chloroacetone can be reacted with dimethylamine to form 2-(dimethylamino)ethan-1-one.
Coupling Reaction: The final step involves coupling the 3-amino-4-methylpiperidine with the 2-(dimethylamino)ethan-1-one through a condensation reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, and condensation reactions can form imines or enamines.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-YL)-2-(methylamino)ethan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(propylamino)ethan-1-one: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is unique due to the presence of both the dimethylaminoethyl ketone moiety and the 3-amino-4-methylpiperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-(3-amino-4-methylpiperidin-1-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C10H21N3O/c1-8-4-5-13(6-9(8)11)10(14)7-12(2)3/h8-9H,4-7,11H2,1-3H3 |
Clave InChI |
JQXNYQGFYMQWNG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1N)C(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)
![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)







![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)
